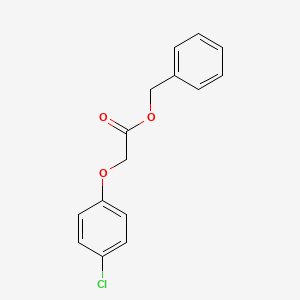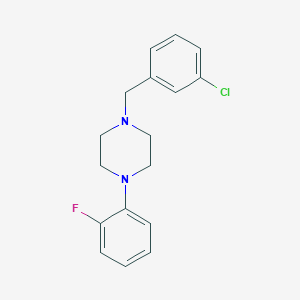![molecular formula C15H13NO3S B5681040 S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5681040.png)
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate, also known as HOP-PhT, is a phenylthiocarbamate derivative that has been widely studied for its potential therapeutic applications in various diseases. This compound has attracted attention due to its ability to inhibit the activity of certain enzymes and its potential to modulate various biochemical pathways in the body.
Mécanisme D'action
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate exerts its effects by inhibiting the activity of certain enzymes and modulating various biochemical pathways in the body. The exact mechanism of action of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate is not fully understood, but it is believed to involve the inhibition of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate may also modulate the activity of various signaling pathways such as the MAPK and NF-κB pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to have anti-inflammatory properties by inhibiting the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate may also modulate the activity of various signaling pathways such as the MAPK and NF-κB pathways, which are involved in cell proliferation and survival. Additionally, S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate in lab experiments is its potential therapeutic applications in various diseases. S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of using S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Orientations Futures
There are several future directions for the study of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways. Additionally, future studies could focus on improving the solubility and bioavailability of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate to enhance its effectiveness as a therapeutic agent. Overall, the study of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has the potential to lead to the development of new and effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate involves the reaction of 2-amino-4-hydroxybenzoic acid with phenyl isothiocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The yield of the synthesis process can vary depending on the reaction conditions, but it is typically around 50-60%.
Applications De Recherche Scientifique
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This suggests that S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate may have anti-inflammatory properties and could be a potential therapeutic agent for the treatment of inflammatory disorders.
Propriétés
IUPAC Name |
S-[2-(4-hydroxyphenyl)-2-oxoethyl] N-phenylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-13-8-6-11(7-9-13)14(18)10-20-15(19)16-12-4-2-1-3-5-12/h1-9,17H,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZYYHZYUGTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)SCC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[2-(4-Hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5680960.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)
![5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone](/img/structure/B5680986.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5680990.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5681014.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methoxybenzyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5681018.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)
![N-[rel-(3R,4S)-1-(2-hydroxyethyl)-4-propyl-3-pyrrolidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5681025.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-benzyl-1,4-diazepan-6-ol](/img/structure/B5681045.png)
![4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)